molecular formula C12H11ClN2 B2446420 4-chloro-N-(pyridin-3-ylmethyl)aniline CAS No. 29083-43-0

4-chloro-N-(pyridin-3-ylmethyl)aniline

Cat. No. B2446420
CAS RN: 29083-43-0
M. Wt: 218.68
InChI Key: MLOJAKGCMJIRQY-UHFFFAOYSA-N
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Patent
US04874775

Procedure details

A 5.5 g. portion of 3-(4-chlorophenylaminomethyl)pyridine was dissolved in 50 ml. of dichloromethane and 3.8 g. of potassium carbonate was added. To it was added, dropwise with stirring, 2.4 ml. of methanesulfonyl chloride. The mixture was stirred at ambient temperature for several days, and it was then washed twice with water, dried and concentrated to a solid. It was triturated with petroleum ether and dried to obtain 7.1 g. of the desired product, m.p. 137.5°-140.5°. It was further triturated with diethyl ether and dried to obtain 7.0 g. of purified product, m.p. 137°-141°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:22][S:23](Cl)(=[O:25])=[O:24]>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[S:23]([CH3:22])(=[O:25])=[O:24])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NCC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
dropwise with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To it was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for several days
WASH
Type
WASH
Details
it was then washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
It was triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 7.1 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N(S(=O)(=O)C)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.